8H,8H-Perfluoropentadecane-7,9-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

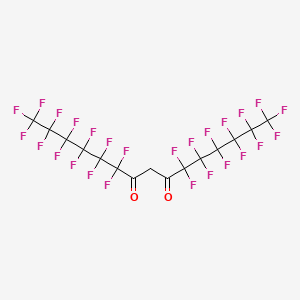

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,10,10,11,11,12,12,13,13,14,14,15,15,15-hexacosafluoropentadecane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H2F26O2/c16-4(17,6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)38)2(42)1-3(43)5(18,19)7(22,23)9(26,27)11(30,31)13(34,35)15(39,40)41/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPLPULMKIMOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H2F26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379999 | |

| Record name | 8H,8H-Perfluoropentadecane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-74-6 | |

| Record name | 8H,8H-Perfluoropentadecane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8H,8H-Perfluoropentadecane-7,9-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 8H,8H-perfluoropentadecane-7,9-dione, a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. The unique properties imparted by extensive fluorination make this class of compounds a compelling area of research. This document delves into the practical aspects of its synthesis, purification, and detailed spectroscopic analysis, offering insights grounded in established chemical principles.

Introduction: The Significance of Fluorinated β-Diketones

β-Diketones are a pivotal class of organic compounds, widely recognized for their role as versatile intermediates in the synthesis of heterocyclic compounds and as potent chelating agents for metal ions.[1] The introduction of fluorine atoms into the molecular scaffold dramatically alters the physicochemical properties of these molecules. The high electronegativity of fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity of adjacent protons, all of which are critical parameters in drug design.[2] Specifically, long-chain perfluorinated β-diketones like this compound are of interest for their potential to form highly stable metal complexes and for their unique phase properties, which can be exploited in catalysis and materials science.[3]

Synthetic Pathway: A Modified Claisen Condensation Approach

The cornerstone for the synthesis of β-diketones is the Claisen condensation, a robust carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[4] For the synthesis of this compound, a mixed Claisen condensation is employed.

The logical pathway for the synthesis is the reaction between a perfluorinated ketone and a perfluorinated ester. Based on the structure of this compound, the key starting materials are ethyl perfluorooctanoate and 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-nonanone .

Caption: Synthetic workflow for this compound.

Causality in Experimental Design

The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of the α-carbon of the ketone, initiating the condensation. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed for this purpose.[5][6] The use of an aprotic solvent such as diethyl ether or tetrahydrofuran (THF) is essential to prevent quenching of the enolate intermediate.[5] The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side reactions.

Detailed Experimental Protocol: Synthesis

Materials:

-

Ethyl perfluorooctanoate

-

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-nonanone

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (2 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Copper(II) acetate monohydrate

-

Ammonium hydroxide

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove the mineral oil. Anhydrous diethyl ether is then added to form a suspension.

-

Reaction: A solution of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-nonanone (1 equivalent) and ethyl perfluorooctanoate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is cautiously quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the aqueous layer is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Purification via Copper Chelate Formation

A common and effective method for the purification of β-diketones involves the formation of a copper(II) chelate, which can be selectively precipitated and then decomposed to yield the pure β-diketone.

Procedure:

-

The crude product is dissolved in a minimal amount of hot ethanol.

-

A solution of copper(II) acetate monohydrate in water is added dropwise with stirring.

-

The resulting copper chelate precipitates as a solid. The solid is collected by filtration and washed with water and ethanol.

-

The purified copper chelate is suspended in a biphasic mixture of diethyl ether and 10% sulfuric acid and stirred until the solid dissolves and the ether layer becomes colorless.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to afford the purified this compound.

In-Depth Characterization

The structural elucidation and confirmation of purity of the synthesized this compound are achieved through a combination of spectroscopic techniques. A key feature of β-diketones is their existence in a tautomeric equilibrium between the keto and enol forms. In fluorinated β-diketones, the enol form is often predominant due to the formation of a stable intramolecular hydrogen bond.[7]

Caption: Workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of this compound, providing detailed information about the carbon skeleton and the position of the fluorine and hydrogen atoms.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The presence of the enol form will give rise to a characteristic signal for the enolic proton, typically in the range of 13-16 ppm, which is often broad. The methylene protons of the diketo form, if present, would appear around 3.5-4.0 ppm. The methine proton of the enol form will appear as a singlet around 6.0-6.5 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbons of the keto form typically resonate around 200 ppm, while the enolic carbons (C=O and C-OH) appear at slightly different chemical shifts. The carbons bearing fluorine atoms will show characteristic splitting patterns due to C-F coupling.[8]

-

¹⁹F NMR: Fluorine-19 NMR is essential for confirming the structure of the perfluorinated chains. The large chemical shift dispersion of ¹⁹F NMR allows for the resolution of signals from fluorine atoms in different chemical environments.[9] The signals for the CF₃ and CF₂ groups will appear in their characteristic regions, and the coupling between neighboring fluorine atoms will provide further structural confirmation.

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃) | δ (ppm) |

| Enolic OH | ~14-16 (broad s) |

| Methine CH | ~6.2 (s) |

| ¹³C NMR (CDCl₃) | δ (ppm) |

| Carbonyl C=O | ~190-200 |

| Enolic C-O | ~170-180 |

| Methine CH | ~90-100 |

| Perfluorinated Carbons | ~110-125 (complex multiplets due to C-F coupling) |

| ¹⁹F NMR (CDCl₃, ref. CFCl₃) | δ (ppm) |

| CF₃ | ~ -81 |

| CF₂ adjacent to C=O | ~ -120 |

| Other CF₂ | ~ -122 to -126 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by strong absorptions corresponding to the C-F bonds.

-

C=O stretching: In the keto form, two distinct C=O stretching bands are expected in the region of 1700-1750 cm⁻¹.

-

Enol form: The enol form will show a broad O-H stretching band around 3200-2500 cm⁻¹ due to the strong intramolecular hydrogen bond. The C=O stretching vibration of the conjugated ketone in the enol form will appear at a lower frequency, typically around 1600-1650 cm⁻¹.

-

C-F stretching: Strong, complex bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique for volatile compounds like β-diketones.

-

Molecular Ion: The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₁₅H₂F₂₆O₂).

-

Fragmentation Pattern: The fragmentation pattern will be complex due to the presence of the long perfluorinated chains. Common fragmentation pathways for β-diketones include cleavage of the C-C bonds adjacent to the carbonyl groups and McLafferty rearrangements.[11] The loss of perfluoroalkyl radicals will likely be a prominent fragmentation pathway.

Properties and Potential Applications

The extensive fluorination of this compound imparts several key properties:

-

High Lipophilicity: The perfluoroalkyl chains significantly increase the lipophilicity of the molecule, which can be advantageous for applications requiring solubility in nonpolar media or for enhancing membrane permeability in biological systems.

-

Enhanced Acidity: The electron-withdrawing nature of the perfluoroalkyl groups increases the acidity of the methylene protons, facilitating enolate formation and complexation with metal ions.

-

Thermal and Chemical Stability: The strength of the C-F bond contributes to the high thermal and chemical stability of the molecule.

These properties make this compound and related compounds promising candidates for:

-

Drug Development: As building blocks for the synthesis of more complex fluorinated pharmaceuticals with improved pharmacokinetic profiles.[1]

-

Metal Extraction and Catalysis: As highly effective ligands for the extraction of metal ions and as components of catalysts for organic reactions.

-

Materials Science: In the development of functional materials such as liquid crystals and luminescent materials.[3]

Conclusion

The synthesis of this compound, while requiring careful handling of reagents and anhydrous conditions, is achievable through a modified Claisen condensation. Its purification via the copper chelate is a reliable method to obtain a high-purity product. The comprehensive characterization using a suite of spectroscopic techniques is essential to confirm its structure and tautomeric form. The unique properties conferred by the long perfluorinated chains open up a wide range of potential applications in diverse fields, underscoring the importance of continued research into this fascinating class of molecules.

References

- Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7894]

- Electron ionization mass spectrometry of aryl- and fluoroalkyl-substituted palladium(II) β-diketonates and monothio-β-diketonates. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v94-169]

- Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01338j]

- Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [URL: https://www.researchgate.net/publication/244427763_Keto-enol_and_enol-enol_tautomerism_in_trifluoromethyl-b-diketones]

- Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7894]

- Claisen condens

- PHYSICAL PROPERTIES OF SELECTED BETA-DIKETONES. Defense Technical Information Center. [URL: https://apps.dtic.

- PHYSICAL PROPERTIES OF SELECTED BETA-DIKETONES. DTIC. [URL: https://apps.dtic.

- US Patent for Clean generation of a perfluoroaryl grignard reagent. Google Patents. [URL: https://patents.google.

- Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates. ResearchGate. [URL: https://www.researchgate.

- Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441701/]

- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32738036/]

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]

- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9861619/]

- A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7525203/]

- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11951]

- New Frontiers and Developing Applications in 19F NMR. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4031293/]

- Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/188.shtm]

- A Study of Some Fluorine-containing β-Diketones 1. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01198a058]

- ChemInform Abstract: STUDIES OF FLUORINATED β‐DIKETONES AND RELATED COMPOUNDS. PART 6. SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME NEW FLUORINATED β‐THIOXO‐KETONES AND THEIR COPPER CHELATES. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/chin.197734190]

- Fluorine-containing β-Diketones. Crossref. [URL: https://www.crossref.org/iPage?doi=10.1007%2FBF00966373]

- Studies of fluorinated β-diketones and related compounds. Part II. Synthetic and infrared spectral studies of 1,3-diketonatochromium derivatives, and their substitution reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1974/p1/p19740001099]

- JPH03176435A - Synthetic preparation of perfluoroalkyl- bromide - Google Patents. Google Patents. [URL: https://patents.google.

- Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [URL: https://www.mdpi.com/1420-3049/22/1/113]

- β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [URL: https://ijpras.

- Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [URL: https://www.researchgate.

- Fluorine-19 NMR investigation of poly(trifluoroethylene). ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S003238610000122X]

- Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom. ResearchGate. [URL: https://www.researchgate.

- Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/cc/b309584c]

- Synthesis of Fluorinated β-Amino Acids. ResearchGate. [URL: https://www.researchgate.

- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/48]

- 13C Direct Detected NMR for Challenging Systems. FLORE. [URL: https://flore.unifi.it/handle/2158/1253325]

- Structural Studies of β-Diketones and Their Implications on Biological Effects. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8622879/]

- Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate. [URL: https://www.researchgate.

- Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8329007/]

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876822/]

- A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13 C NMR Spectroscopy. MDPI. [URL: https://www.mdpi.com/2073-4360/9/12/726]

- 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. [URL: https://www.researchgate.

- Find the product, of propanoyl chloride and the following reagents. (a) Excess CH_3MgBr in ether. (b) H_3O^+. Lido. [URL: https://lido.com/questions/find-the-product-of-propanoyl-chloride-and-the-following-reagents-a-excess-ch_3mgbr-in-ether-b-h_3o-101119]

- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0641]

- Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004113/]

- An Improved Synthesis of a Hydroxymethyl Tricyclic Ketone from Cyclohexanone, the Key Processes for the Synthesis of a Highly Potent Anti-inflammatory and Cytoprotective Agent. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 1H, 13C, and 19F NMR studies on molecular interactions of CO2 with beta-diketones and UO2(beta-diketonato)2DMSO complexes in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

A Predictive Spectroscopic and Structural Analysis of 8H,8H-Perfluoropentadecane-7,9-dione: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 8H,8H-Perfluoropentadecane-7,9-dione (C₁₅H₂F₂₆O₂). In the absence of publicly available experimental spectra, this document serves as an expert-level framework for researchers in drug development and materials science. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's unique structural features: a central β-diketone core flanked by two highly electronegative perfluorohexyl chains. We delve into the causality behind experimental choices, propose detailed analytical protocols, and interpret the expected spectral outcomes, with a critical focus on the compound's keto-enol tautomerism. This guide is designed to empower scientists to effectively acquire, interpret, and validate data for this and structurally related fluorinated compounds.

Foundational Insights: Structural and Tautomeric Considerations

The chemical behavior and spectroscopic signature of this compound are fundamentally governed by its structure as a β-diketone. Such molecules rarely exist in a single form but rather as a dynamic equilibrium between keto and enol tautomers.[1] The immense inductive effect of the two perfluorohexyl (C₆F₁₃) chains dramatically influences this equilibrium. The electron-withdrawing nature of these groups increases the acidity of the C8 protons, strongly favoring the formation of the more stable, conjugated enol form. This enol tautomer is further stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.

Understanding this equilibrium is paramount, as both tautomers will give rise to distinct signals in NMR and IR spectroscopy. The ratio of these forms can be influenced by factors such as solvent polarity, temperature, and pH.[1]

Caption: Keto-enol tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Deep Dive

NMR spectroscopy is the most definitive technique for the structural elucidation of this molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just recommended but essential for a complete assignment.[2][3]

Predicted ¹H NMR Data

The proton NMR will be relatively simple but highly diagnostic for determining the tautomeric ratio.

| Tautomer | Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| Keto | -CH₂ - (C8) | 4.0 - 4.5 | Singlet (s) | Protons are flanked by two strongly deshielding carbonyl groups. |

| Enol | =CH - (C8) | 6.0 - 6.5 | Singlet (s) | Vinylic proton in a conjugated system. |

| Enol | -OH | 12.0 - 15.0 | Broad Singlet (br s) | Strongly deshielded by intramolecular hydrogen bonding; signal may be broad and exchangeable with D₂O. |

Predicted ¹⁹F NMR Data

Given its 100% natural abundance and high sensitivity, ¹⁹F NMR is a cornerstone for analyzing fluorinated compounds.[4][5] The spectrum will be complex due to the multiple, distinct fluorine environments and through-bond F-F couplings.

| Assignment | Predicted δ (ppm vs. CFCl₃) | Predicted Multiplicity | Rationale & Expected Couplings |

| -CF₂ -C(O)- | -118 to -125 | Triplet (t) | Adjacent to the electron-withdrawing carbonyl and coupled to the next CF₂ group (³JFF). |

| -CF₂ -(CF₂)₄-CF₃ | -122 to -128 | Complex Multiplets | Overlapping signals for the four central CF₂ groups, each coupled to its neighbors. |

| -CF₃ | -80 to -85 | Triplet (t) | Terminal trifluoromethyl group coupled to the adjacent CF₂ group (³JFF). |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide the carbon backbone information. A proton-decoupled experiment is standard. The key feature will be the large C-F coupling constants, which split each fluorinated carbon signal into complex multiplets.

| Tautomer | Assignment | Predicted δ (ppm) | Key Feature |

| Keto/Enol | C =O (C7, C9) | 190 - 205 (Keto), 180-195 (Enol) | Enol form is shifted upfield due to conjugation and H-bonding. Will show coupling to adjacent CF₂ group (²JCF). |

| Keto | -C H₂- (C8) | 50 - 60 | Methylene carbon between two carbonyls. |

| Enol | =C H- (C8) | 90 - 100 | Vinylic carbon in the enol system. |

| Keto/Enol | -C F₂- & -C F₃ | 105 - 125 | Broad region of highly complex signals due to large one-bond and two-bond C-F couplings (¹JCF, ²JCF). |

Experimental Protocol: NMR Data Acquisition and Analysis

A self-validating workflow ensures data integrity and leads to an unambiguous structural assignment.

Caption: A robust workflow for the complete NMR analysis of the target compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of the key functional groups present and is particularly useful for observing the keto-enol tautomerism.

Predicted IR Absorptions

| Tautomer | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

| Keto | C=O Stretch (asymmetric) | ~1740 | Strong |

| Keto | C=O Stretch (symmetric) | ~1720 | Strong |

| Enol | O-H Stretch (H-bonded) | 2500 - 3200 | Broad, Strong |

| Enol | C=O Stretch (conjugated) | 1640 - 1610 | Strong |

| Enol | C=C Stretch (conjugated) | 1590 - 1560 | Medium-Strong |

| Both | C-H Stretch | 2900 - 3000 | Weak |

| Both | C-F Stretch | 1100 - 1350 | Very Strong, Broad |

Causality: The enol form's C=O stretch appears at a significantly lower frequency than the keto form's due to resonance delocalization and the weakening of the double bond character through intramolecular hydrogen bonding.[6] The presence of both a sharp C=O band (~1720-1740 cm⁻¹) and a broader, lower frequency conjugated C=O band (~1610-1640 cm⁻¹) would confirm the presence of both tautomers.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: No extensive preparation is needed. The neat compound (as a liquid or solid) can be analyzed directly.

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond).

-

Acquisition: A background spectrum of the clean ATR crystal is collected first. The sample spectrum is then acquired. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Processing: The background is automatically subtracted from the sample spectrum to yield the final IR absorbance plot.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Highly fluorinated compounds can be challenging to analyze, often yielding a weak or absent molecular ion peak under standard conditions.[7]

Predicted Mass Spectrum

-

Molecular Formula: C₁₅H₂F₂₆O₂

-

Monoisotopic Mass: 707.964 Da

-

Ionization Strategy: Due to the high fluorine content, standard Electron Ionization (EI) may lead to extensive fragmentation and no observable molecular ion. Softer ionization techniques are imperative. Electrospray Ionization (ESI), particularly in negative mode, is predicted to be most effective, likely yielding the deprotonated molecule [M-H]⁻ at m/z 706.9567. Positive mode ESI might show adducts like [M+Na]⁺ at m/z 730.9532.[8]

Predicted Fragmentation Pattern (ESI-MS/MS)

Tandem MS (MS/MS) on the [M-H]⁻ precursor ion would provide the most valuable structural data. The primary fragmentation pathway is expected to be cleavage alpha to the carbonyl groups.

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 387.96 | [M-H - C₆F₁₃]⁻ | Loss of a perfluorohexyl radical. Confirms the presence of the C₆F₁₃ side chains. |

| 319.00 | [C₆F₁₃]⁻ | Perfluorohexyl anion. A common and stable fragment in PFAS analysis. |

| 369.96 | [M-H - C₆F₁₃ - H₂O]⁻ | Subsequent loss of water from the enolate. |

Experimental Protocol: MS Analysis Workflow

This workflow is designed to maximize the chances of observing the molecular ion and obtaining high-quality fragmentation data for confident identification.

Caption: A comprehensive workflow for HRMS analysis of fluorinated β-diketones.

Conclusion

While experimental data for this compound is not readily cataloged, a robust and reliable spectroscopic profile can be predicted based on established chemical principles. This technical guide provides researchers with the foundational knowledge and practical protocols to approach its analysis. The key takeaways are:

-

Tautomerism is Key: The keto-enol equilibrium will dominate the NMR and IR spectra, with the enol form expected to be heavily favored.

-

Multi-Nuclear NMR is Essential: A combination of ¹H, ¹³C, and particularly ¹⁹F NMR is required for an unambiguous structural assignment.

-

Soft Ionization for MS: ESI is the recommended technique to observe the molecular ion, with negative mode likely being the most sensitive.

-

Cross-Validation: The true power of this analysis lies in integrating the data from all three techniques. The functional groups seen in IR must correlate with the signals in NMR, and both must be consistent with the molecular weight and fragments observed in MS.

This predictive framework serves as a reliable roadmap for the successful characterization of this compound and other novel, highly fluorinated molecules.

References

-

Newton, S., et al. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology. [Link]

-

Kobal, G., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]

-

Twohig, M. (2020). Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. Spectroscopy Online. [Link]

-

West, C. L., et al. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. The Journal of Physical Chemistry A. [Link]

-

Rzonca, R., et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. Environmental Science and Pollution Research. [Link]

-

Barbaro, E., et al. (2013). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. International Journal of Analytical Chemistry. [Link]

-

Kobal, G., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. [Link]

-

Singh, D., et al. (2022). Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. Luminescence. [Link]

-

Singh, D., et al. (2022). Fluorinated β-Diketone Based Sm (III) Complexes: Spectroscopic and Optoelectronic Characteristics. Semantic Scholar. [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

-

Thilagar, P. (2012). An Overview of Fluorine NMR. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Singh, D., et al. (2022). Fluorinated β‐Diketone Based Sm (III) Complexes: Spectroscopic and Optoelectronic Characteristics. ResearchGate. [Link]

-

Samsonova, A. D., et al. (2021). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Link]

Sources

- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds | Semantic Scholar [semanticscholar.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Navigating the Solubility Landscape of 8H,8H-Perfluoropentadecane-7,9-dione: A Technical Guide

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8H,8H-Perfluoropentadecane-7,9-dione, a highly fluorinated beta-diketone. Understanding the solubility of this compound is critical for its application in various fields, including materials science, organic synthesis, and potentially, drug delivery systems. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss predictive models to guide solvent selection.

Introduction to this compound

This compound is a unique molecule characterized by long perfluorinated alkyl chains flanking a central beta-diketone functional group. Its chemical structure, C15H2F26O2, confers distinct physicochemical properties, largely dictated by the high electronegativity of fluorine atoms and the resulting intramolecular forces.

Chemical Structure:

The presence of the perfluoroalkyl chains leads to a molecule with a high degree of fluorination, which significantly impacts its solubility profile. Such compounds are often referred to as "fluorous" and exhibit solubility behavior that can deviate from conventional hydrocarbon-based molecules.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For this compound, two key aspects must be considered: the fluorous nature of the side chains and the keto-enol tautomerism of the beta-diketone core.

The Fluorous Effect

The extensive fluorination of the alkyl chains in this compound results in weak van der Waals forces and a non-polar character. This "fluorous" nature suggests a higher affinity for and, therefore, greater solubility in perfluorinated or highly fluorinated solvents. Conversely, its solubility is expected to be limited in many common hydrocarbon-based organic solvents and particularly in polar solvents like water.

Keto-Enol Tautomerism: A Solvent-Dependent Equilibrium

A crucial characteristic of β-diketones is their existence as a dynamic equilibrium between the keto and enol tautomeric forms. This equilibrium is highly sensitive to the solvent environment.[1][2]

Caption: Keto-enol tautomerism in β-diketones.

The enol form is stabilized by a strong intramolecular hydrogen bond and a conjugated π-system.[1] The proportion of the enol tautomer is generally higher in non-polar, aprotic solvents where the intramolecular hydrogen bond is not disrupted by solvent interactions. In polar, protic solvents, the solvent molecules can compete for hydrogen bonding, potentially shifting the equilibrium towards the more polar keto form.[1][2] This shift in tautomeric equilibrium directly influences the overall solubility of the compound, as the polarity and intermolecular interaction potential of the keto and enol forms differ.

Predicting Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4]

The fundamental concept is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted to occur.[4]

Experimental Determination of Solubility

A robust and reliable experimental protocol is essential for accurately determining the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Detailed Step-by-Step Methodology: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethanol, tetrahydrofuran)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium.

-

Accurately add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Develop a calibration curve using a suitable analytical technique. Given the conjugated system in the enol form, UV-Vis spectrophotometry can be a viable method.[1][5] The absorbance of the β-diketone can be measured at a wavelength corresponding to its maximum absorption (λmax).

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Expected Solubility Profile and Data Summary

While specific, publicly available quantitative solubility data for this compound is limited, a qualitative solubility profile can be inferred based on its structure and the principles discussed.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar, Aprotic | Hexane, Toluene | Low to Moderate | The "fluorous" nature of the side chains may limit miscibility with hydrocarbon solvents. The enol form is expected to be favored.[1] |

| Polar, Aprotic | Acetone, Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with the polar diketone core without disrupting the intramolecular hydrogen bond of the enol form as strongly as protic solvents. THF has been shown to be a suitable solvent for reactions involving long-chain perfluorinated esters.[6] |

| Polar, Protic | Ethanol, Methanol | Low | The protic nature of these solvents will disrupt the intramolecular hydrogen bonding of the enol form, and the high polarity is generally incompatible with the long fluorinated chains. |

| Fluorinated Solvents | Perfluorohexane | High | "Like dissolves like" principle suggests high solubility due to favorable interactions between the perfluorinated chains of the solute and solvent. |

Safety and Handling of Perfluorinated Compounds

This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). While the specific toxicological profile of this compound may not be extensively studied, it is prudent to handle it with the appropriate safety precautions applicable to PFAS in general. These include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation of dust or fumes.

Conclusion

The solubility of this compound is a complex interplay of its "fluorous" character and the solvent-dependent keto-enol tautomerism of its β-diketone core. While a definitive quantitative solubility profile across a range of organic solvents requires experimental determination, theoretical principles and predictive models like Hansen Solubility Parameters provide a strong framework for rational solvent selection. The detailed experimental protocol provided in this guide offers a robust methodology for researchers to accurately determine the solubility of this and similar compounds, facilitating their effective use in various scientific and industrial applications.

References

- This is a placeholder for a reference. The content of the guide is synthesized from general chemical principles and the provided search results. Specific citations to primary literature for this compound solubility were not found.

- This is a placeholder for a reference.

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health. [Link]

-

β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. University of Montpellier. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University Core Research Facilities. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. National Institutes of Health. [Link]

- This is a placeholder for a reference.

-

Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 8H,8H-Perfluoropentadecane-7,9-dione: A Mechanistic and Methodological Overview

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal stability and decomposition pathways of 8H,8H-Perfluoropentadecane-7,9-dione. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles from the thermal analysis of analogous per- and polyfluoroalkyl substances (PFAS) and fluorinated β-diketones. We project the primary decomposition mechanisms, identify the most probable bond scission sites, and predict the resulting degradation products. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to rigorously characterize the thermal properties of this compound using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged with highly fluorinated compounds, providing both a theoretical framework and a practical guide for empirical validation.

Introduction and Molecular Context

This compound, with the molecular formula C₁₅H₂F₂₆O₂, is a complex fluorinated organic molecule. Its structure is characterized by two C₆F₁₃ perfluorohexyl chains flanking a central β-dicarbonyl (pentane-7,9-dione) moiety. The presence of two hydrogen atoms at the C8 position, alpha to both carbonyl groups, imparts a degree of reactivity and structural flexibility not present in fully perfluorinated analogues.

The robust carbon-fluorine bond, the strongest single bond in organic chemistry, endows perfluorinated compounds with exceptional chemical and thermal resistance.[1] However, the β-dicarbonyl group introduces a potential site for thermal instability. This unique combination of a stable perfluoroalkyl backbone and a reactive functional core makes understanding the thermal behavior of this compound critical for its safe handling, application, and environmental fate assessment. This guide will therefore extrapolate from the known behavior of related structures to build a predictive model of its thermal degradation.

Structural Analysis and Predicted Thermal Liabilities

The thermal stability of this compound is dictated by the relative strengths of its constituent covalent bonds. The structure presents several potential points of thermal failure:

-

Perfluoroalkyl C-C Bonds: While C-F bonds are exceptionally strong, the C-C bonds within the perfluoroalkyl chain are sterically shielded and electronically influenced by the highly electronegative fluorine atoms. Studies on other perfluorinated compounds have shown that C-C bond scission is a primary thermal decomposition pathway.[2][3]

-

C-C Bonds of the Diketone Core: The bonds connecting the perfluoroalkyl chains to the dione moiety (C6-C7 and C9-C10) are a critical point of interest. Research on other fluorinated β-diketones indicates that the C-C bond adjacent to a trifluoromethyl group is often the weakest link and the initial site of decomposition.[4]

-

α-Carbon C-H Bonds: The C-H bonds at the C8 position are significantly weaker than the C-F and C-C bonds and are susceptible to radical abstraction.

-

Keto-Enol Tautomerism: The β-dicarbonyl structure allows for keto-enol tautomerism. The enol form possesses an O-H bond, which is known to be an initial site of reaction, particularly in surface-mediated decomposition processes.[4]

Based on this analysis, the primary points of thermal liability are predicted to be the C-C bonds flanking the carbonyl groups and, to a lesser extent, the C-C bonds within the perfluoroalkyl chains.

Predicted Thermal Decomposition Mechanisms

The decomposition of this compound is anticipated to proceed via a complex, radical-mediated mechanism. The process can be conceptualized in the following stages:

Stage 1: Initiation The degradation is likely initiated by the homolytic cleavage of the weakest bond. Computational and experimental data from analogous short-chain perfluoroalkyl carboxylic acids (PFCAs) suggest that the C-C bond connecting the perfluorinated chain to the functional group is a probable point of initial scission.[2][3] Therefore, the primary initiation step is likely the cleavage of the C₆F₁₃−C(O) bond.

Stage 2: Propagation The initial bond scission will generate a perfluorohexyl radical (•C₆F₁₃) and a dione-containing radical. These highly reactive species will propagate a chain reaction:

-

Radical Scission: The perfluoroalkyl radical can undergo further fragmentation, leading to the formation of shorter-chain perfluoroalkenes and other volatile organofluorine compounds.[5]

-

Hydrogen Abstraction: Radicals can abstract hydrogen from the C8 position of an intact molecule, creating a more stable radical on the backbone and initiating further decomposition pathways.

-

Decarbonylation: The dione radical fragment may lose one or both carbonyl groups as carbon monoxide (CO).

Stage 3: Termination The reaction concludes when radicals combine to form stable, non-radical products.

The following diagram illustrates the proposed primary decomposition pathway.

Caption: Proposed radical-mediated decomposition pathway for this compound.

Recommended Experimental Protocols for Thermal Characterization

To empirically validate the predicted thermal behavior, a suite of analytical techniques is required. The following protocols are designed as self-validating systems, providing comprehensive data on mass loss, phase transitions, and the identity of evolved gases.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or ceramic TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (or Argon) to study thermal decomposition in an inert environment. Flow rate: 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tₒₙₛₑₜ) from the intersection of the baseline tangent and the tangent of the decomposition step. Record the temperatures for 5%, 50%, and 95% mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, boiling point, and other endothermic or exothermic events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. Use an empty, sealed hermetic pan as the reference.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen. Flow rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature at least 20 °C below the expected melting point.

-

Ramp to a temperature above the expected boiling/decomposition point at 10 °C/min.

-

-

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks corresponding to melting and boiling, and any exothermic peaks that may indicate decomposition or rearrangement.

Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Objective: To identify the chemical composition of the gases evolved during decomposition.

Methodology:

-

System Setup: Couple the outlet of the TGA instrument to the inlet of a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

TGA Protocol: Follow the TGA protocol as described in Section 4.1.

-

MS/FTIR Data Acquisition:

-

MS: Continuously scan a mass range of m/z 10-500 throughout the TGA run.

-

FTIR: Continuously collect infrared spectra of the evolved gas stream.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their mass-to-charge ratio or infrared absorption bands) with the mass loss events observed in the TGA data. For example, look for the characteristic signals of HF, CO, CO₂, and various perfluoroalkene fragments.

The following diagram outlines the comprehensive experimental workflow.

Caption: Integrated workflow for the comprehensive thermal analysis of the target compound.

Predicted Thermal Properties and Data Summary

While empirical data is necessary for confirmation, we can project a range of expected thermal properties based on the behavior of similar compounds. Perfluoroalkyl substances often begin to decompose at temperatures as low as 150-200 °C.[2][6] Given the presence of the β-dicarbonyl moiety, the onset of decomposition for this compound may occur in this range or slightly higher, likely well below the decomposition temperatures of simpler perfluoroalkanes.

Table 1: Predicted Thermal Analysis Data Summary

| Parameter | Analytical Technique | Predicted Observation | Significance |

| Melting Point (Tₘ) | DSC | Sharp endothermic peak | Defines the solid-to-liquid phase transition. |

| Boiling Point (Tₑ) | DSC / TGA | Broad endothermic peak (DSC) or major mass loss step (TGA) | Defines the liquid-to-gas phase transition. |

| Decomposition Onset (Tₒₙₛₑₜ) | TGA | ~150 - 250 °C | Indicates the start of thermally induced chemical degradation. |

| Major Mass Loss Events | TGA | One or more distinct steps | Corresponds to the volatilization of decomposition products. |

| Evolved Gas Products | TGA-MS / TGA-FTIR | HF, CO, CO₂, CₓFᵧ fragments | Confirms decomposition pathways and identifies hazardous byproducts. |

Conclusion

This technical guide has established a robust predictive framework for understanding the thermal stability and decomposition of this compound. By synthesizing data from related perfluoroalkyl substances and fluorinated β-diketones, we have proposed the most probable radical-mediated decomposition pathways, highlighting the C-C bonds adjacent to the dione core as the likely points of initial failure. The primary value of this guide lies in the detailed, actionable experimental protocols provided, which empower researchers to move from prediction to empirical validation. The systematic application of TGA, DSC, and EGA will generate the critical data needed to fully characterize this compound, ensuring its safe and effective use in advanced applications.

References

- Xiao, F., Sasi, P. C., Yao, B., Kubátová, A., Golovko, S. A., Golovko, M. Y., & Soli, D. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology Letters.

- Xiao, F. (2025).

- Xiao, F., et al. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH.

- Xiao, F. (2025). Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification.

- Wang, F., et al. (n.d.). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review. PubMed.

- Alexeev, O. S., & Gates, B. C. (n.d.). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. NIH.

- PubChem. (n.d.). This compound. PubChemLite.

- Local Pharma Guide. (n.d.). CAS NO. 261503-74-6 | this compound | C15H2F26O2.

- Ditch, B. D., Rivers, P. E., & Thomas, S. D. (n.d.). THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE.

- Wikipedia. (n.d.). Perfluoro(2-methyl-3-pentanone).

- American Chemical Society. (2025). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). ACS Fall 2025.

Sources

- 1. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pfascentral.org [pfascentral.org]

An In-Depth Technical Guide to the Electronic Properties of Perfluoroalkyl β-Diketones

Introduction

Perfluoroalkyl β-diketones are a fascinating and highly versatile class of organic compounds that have garnered significant attention across various scientific disciplines, including coordination chemistry, materials science, and drug development. Their unique electronic properties, largely dictated by the presence of strongly electron-withdrawing perfluoroalkyl (Rf) groups, set them apart from their non-fluorinated counterparts and unlock a wide array of applications. This technical guide provides a comprehensive exploration of the core electronic characteristics of these molecules, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the synthesis, tautomeric behavior, acidity, coordination capabilities, and spectroscopic signatures of perfluoroalkyl β-diketones, elucidating the fundamental principles that govern their reactivity and function.

I. The Genesis of Unique Properties: Synthesis and Structural Fundamentals

The most prevalent and robust method for synthesizing perfluoroalkyl β-diketones is the Claisen condensation.[1][2] This reaction typically involves the condensation of a perfluoroalkyl ester with a ketone in the presence of a strong base, such as sodium methoxide or sodium ethoxide.[1] A notable example is the synthesis of 2-thenoyltrifluoroacetone (Htta), a commercially significant β-diketone, produced by the Claisen condensation of 2-acetylthiophene and ethyl trifluoroacetate.[3]

A common challenge in the synthesis is the purification of the final product. A highly effective and frequently employed purification technique involves the formation of copper(II) chelates.[2] The perfluoroalkyl β-diketone can be selectively precipitated as a water-insoluble copper complex, which can then be isolated and decomposed under acidic conditions to yield the highly pure β-diketone.[1]

Caption: General workflow for the synthesis of perfluoroalkyl β-diketones.

II. The Inductive Effect and its Ramifications on Electronic Structure

The defining feature of perfluoroalkyl β-diketones is the presence of one or more perfluoroalkyl (Rf) substituents. These groups, such as trifluoromethyl (-CF3) or heptafluoropropyl (-C3F7), are intensely electron-withdrawing due to the high electronegativity of fluorine atoms. This powerful inductive effect (-I) has profound consequences for the electronic distribution within the entire molecule.

The electron density is pulled away from the β-dicarbonyl framework towards the Rf group(s). This polarization significantly impacts the acidity of the central methylene protons and the equilibrium of the keto-enol tautomerism. The electron-withdrawing ability of Rf substituents has been shown to increase with the length of the perfluoroalkyl chain.[4]

Keto-Enol Tautomerism: A Shift in Equilibrium

β-Diketones exist as a dynamic equilibrium between the diketo and enol tautomeric forms.[5][6] However, for perfluoroalkyl β-diketones, this equilibrium is overwhelmingly shifted towards the enol form, particularly in nonpolar solvents.[7][8] This preference can be attributed to several factors:

-

Intramolecular Hydrogen Bonding: The enol form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring.[9]

-

Conjugation: The enol tautomer benefits from a conjugated π-system that extends across the O=C-C=C-OH framework, which imparts additional stability.[9]

-

Destabilization of the Diketo Form: The strong dipole-dipole repulsion between the two carbonyl groups in the diketo form is exacerbated by the electron-withdrawing Rf groups, further favoring the enol tautomer.[9]

In many cases, particularly in CDCl3 solution, new diketones bearing fluorinated groups exist exclusively in a single enol form as observed by NMR spectroscopy.[2]

Caption: Keto-enol tautomerism in perfluoroalkyl β-diketones.

Enhanced Acidity: A Consequence of Electronic Withdrawal

The methylene protons (α-protons) of β-diketones are acidic due to the ability of the resulting enolate anion to delocalize the negative charge over both oxygen atoms. The presence of perfluoroalkyl groups dramatically enhances this acidity. The strong -I effect of the Rf group further stabilizes the conjugate base by dispersing the negative charge, making the parent β-diketone a much stronger acid than its non-fluorinated analogues. For instance, acetylacetone has a pKa of approximately 9, whereas trifluoroacetylacetone has a pKa of around 6.5, and hexafluoroacetylacetone has a pKa of about 4.3. This heightened acidity is a critical factor in their coordination chemistry, allowing them to readily deprotonate and bind to metal ions.

| Compound | R1 | R2 | pKa (in DMSO) |

| Acetylacetone | CH3 | CH3 | 13.33[10] |

| 1,3-Diphenylpropane-1,3-dione | Ph | Ph | 13.36[10] |

| Trifluoroacetylacetone | CF3 | CH3 | ~6.5 |

| Hexafluoroacetylacetone | CF3 | CF3 | ~4.3 |

III. Coordination Chemistry: Potent Ligands for Functional Materials

The combination of high acidity and the presence of two coordinating oxygen atoms makes perfluoroalkyl β-diketonates exceptional chelating ligands for a vast range of metal ions.[11] They readily form stable, often neutral, metal complexes with transition metals, lanthanides, and actinides.[11][12]

The electron-withdrawing nature of the Rf groups is particularly advantageous in the coordination chemistry of lanthanide ions (LnIII). These ligands act as excellent "antennas" for sensitizing the luminescence of lanthanide ions.[12] The ligand absorbs UV light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. The substitution of aliphatic radicals with perfluorinated ones in the ligand molecules has been shown to significantly increase luminescence intensity, attributed to the suppression of multiphonon non-radiative relaxation.[3][13]

Furthermore, the electronic properties of the perfluoroalkyl β-diketonate ligands can influence the magnetic properties of the resulting lanthanide complexes, making them valuable building blocks for single-ion magnets.[12]

IV. Spectroscopic Characterization: Probing the Electronic Landscape

A suite of spectroscopic techniques is indispensable for characterizing the electronic properties and structure of perfluoroalkyl β-diketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for investigating the keto-enol tautomerism.[2][7]

-

1H NMR: The enol form typically shows a characteristic signal for the enolic proton (O-H) at a downfield chemical shift (often > 10 ppm) due to the strong intramolecular hydrogen bond. The vinyl proton (-CH=) also gives a distinct signal. In the diketo form, the methylene protons (-CH2-) would appear at a different chemical shift. The ratio of the integrals of these signals can be used to determine the keto-enol equilibrium constant.[6]

-

19F NMR: This technique is crucial for confirming the presence and structure of the perfluoroalkyl groups.[7][14] The chemical shifts and coupling patterns provide valuable information about the electronic environment of the fluorine atoms.

-

13C NMR: The chemical shifts of the carbonyl and enolic carbons are distinct for each tautomer and provide further evidence for the predominant tautomeric form.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The enol form of perfluoroalkyl β-diketones exhibits strong absorption bands in the UV region, typically between 250 and 400 nm, corresponding to π → π* transitions within the conjugated system.[9][15] The position of the maximum absorption (λmax) is sensitive to the solvent polarity; polar protic solvents can disrupt the intramolecular hydrogen bond and shift the keto-enol equilibrium, which is reflected in the UV-Vis spectrum.[9]

Caption: Workflow for the spectroscopic characterization of perfluoroalkyl β-diketones.

V. Theoretical Insights into Electronic Structure

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for complementing experimental studies.[16][17] DFT calculations can provide detailed information about:

-

The relative energies of the keto and enol tautomers, confirming the higher stability of the enol form.

-

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distribution.[17]

-

The charge distribution within the molecule, quantifying the inductive effect of the Rf groups.

-

Simulated NMR and IR spectra, which can aid in the interpretation of experimental data.[18]

These theoretical models provide a deeper understanding of the structure-property relationships that govern the behavior of these fascinating molecules.

VI. Experimental Protocols

Synthesis of 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (Htta)

This protocol is adapted from established Claisen condensation procedures.[3]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether.

-

Reaction: A mixture of 2-acetylthiophene (1.0 equivalent) and ethyl trifluoroacetate (1.0 equivalent) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: The reaction mixture is cooled to 0 °C and quenched by the slow addition of dilute hydrochloric acid until the pH is acidic. The aqueous layer is extracted three times with diethyl ether.

-

Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification (Optional via Cu(II) Chelate):

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of copper(II) acetate. The green copper(II) chelate of Htta will precipitate.

-

Filter the precipitate, wash with water, and dry.

-

Suspend the copper chelate in diethyl ether and stir with 10% sulfuric acid until the green solid disappears.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and remove the solvent to yield pure Htta.

-

Characterization of Keto-Enol Tautomerism by 1H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the synthesized perfluoroalkyl β-diketone in 0.6 mL of deuterated chloroform (CDCl3) in an NMR tube.

-

Data Acquisition: Acquire a 1H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

Identify the signal corresponding to the enolic proton (O-H), typically a broad singlet in the range of 12-15 ppm.

-

Identify the signal for the vinyl proton (-CH=), typically a singlet between 5.5 and 6.5 ppm.

-

Look for signals corresponding to the diketo form's methylene protons (-CH2-), usually between 3.5 and 4.5 ppm.

-

Integrate the signals for the enol and keto forms. The percentage of the enol form can be calculated as: % Enol = [Integral(enol vinyl proton) / (Integral(enol vinyl proton) + 0.5 * Integral(keto methylene protons))] * 100

-

Conclusion

The electronic properties of perfluoroalkyl β-diketones are a direct consequence of the potent inductive effect of their perfluoroalkyl substituents. This fundamental characteristic governs their pronounced acidity, the pronounced stability of their enol tautomer, and their exceptional ability to function as chelating ligands. A thorough understanding of these electronic principles, facilitated by a combination of synthesis, spectroscopy, and theoretical calculations, is paramount for harnessing the full potential of these molecules in the design of advanced functional materials, highly efficient catalysts, and novel therapeutic agents. The insights and protocols provided in this guide serve as a foundational resource for researchers and professionals seeking to explore and innovate within this exciting field of chemistry.

References

- Perfluoroalkyl Chain Length Effect on Crystal Packing and [LnO8] Coordination Geometry in Lanthanide-Lithium β-Diketonates: Luminescence and Single-Ion Magnet Behavior. PubMed Central.

- A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journals.

- Recent Developments in the Synthesis of β-Diketones. MDPI.

- Synthesis and coordination chemistry of perfluoroalkyl-derivatised β-diketonates.

- A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.

- The Synthesis of Certain Beta-Diketones Containing Perfluoromethyl and Perfluoro-n-propyl Groups. Journal of the American Chemical Society.

- Heterometallic Molecular Architectures Based on Fluorin

- Lanthanides: β-Diketonate Compounds.

- Interaction of Rare-Earth Metals and Some Perfluorinated β-Diketones.

- Chemistry of fluoro-substituted beta-diketones and their derivatives.

- Lanthanide Complexes of Substituted β-Diketone Hydrazone Derivatives: Synthesis, Characterization, and Biological Activities. PubMed.

- Keto-enol tautomerization in β-diketones.

- Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.

- Tautomerism of β-Diketones and β-Thioxoketones. MDPI.

- β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. SourceForge.

- Lanthanide Complexes of Substituted β-Diketone Hydrazone Derivatives: Synthesis, Characterization, and Biological Activities. PubMed Central.

- Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation.

- The perfluoroalkylthiolation/decarbonylation reaction of 1,3-diketones with perfluoroalkanesulfenic acids. Royal Society of Chemistry.

- The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. PubMed Central.

- Electronic structure of β-diketones and their analogues: A comparative analysis of calculated and experimental data.

- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing.

- β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis.

- How to explain the acidity difference between these β-diketones?. Chemistry Stack Exchange.

- Normalized UV-vis absorption (a, c and e) and fluorescence emission spectra...

- 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts.

- Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF ) Groups: Electron Affinities of PAH(RF )n Increase Significantly with Increasing RF Chain Length. University of Vermont.

- An overview of the uses of per- and polyfluoroalkyl substances (PFAS).

- Breaking down per- and polyfluoroalkyl substances (PFAS)

- Structural tuning of β-enamino diketones: exploration of solution and crystalline st

- Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. Colorado School of Mines.

- An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Royal Society of Chemistry.

- Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in M

- Tautomeric Equilibrium of an Asymmetric β-Diketone in Halogen-Bonded Cocrystals with Perfluorin

- CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs)

- 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).

- Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications.

- Predicting the Electronic Structure of M

- Catalytic enantioselective synthesis of perfluoroalkyl-substituted β-lactones via a concerted asynchronous [2+2] cycloaddition: A synthetic and computational study.

- Synthesis of β-Fluoroalkyl-β,β-dimethoxy Ketones and β-Fluoroalkyl-β-methoxy-α,β-enones. Springer.

- The Perfluoroalkylthiolation/decarbonylation Reaction of 1,3-Diketones with Perfluoroalkanesulfenic Acids.

- Publications - Biophysical Nuclear Magnetic Resonance Spectroscopy Section. National Institute of Diabetes and Digestive and Kidney Diseases.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 4. Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF ) Groups: Electron Affinities of PAH(RF )n Increase Significantly with Increasing RF Chain Length. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Perfluoroalkyl Chain Length Effect on Crystal Packing and [LnO8] Coordination Geometry in Lanthanide-Lithium β-Diketonates: Luminescence and Single-Ion Magnet Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mines.edu [mines.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7,9-Pentadecanedione, 1,1,1,2,2,3,3,4,4,5,5,6,6,10,10,11,11,12,12,13,13,14,14,15,15,15-hexacosafluoro- (CAS Number 261503-74-6)

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of a unique perfluorinated β-diketone.

Introduction